molecular formula C20H26N4O B2926476 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1021070-38-1

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2926476
CAS No.: 1021070-38-1
M. Wt: 338.455
InChI Key: IXRYSUYFIYFRHR-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one features a pyridazine core substituted at position 6 with a 2,4-dimethylphenyl group. This pyridazine moiety is linked to a piperazine ring, which is further connected to a 2-methylpropan-1-one group.

Properties

IUPAC Name

1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)17-6-5-15(3)13-16(17)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYSUYFIYFRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structural features, which include a piperazine ring and a pyridazine moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The IUPAC name of the compound is 1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one. Its molecular formula is C19H24N4O, and it has a molecular weight of 320.42 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C19H24N4O c1 4 19 24 23 11 9 22 10 12 23 18 8 7 17 20 21 18 16 6 5 14 2 15 3 13 16 h5 8 13H 4 9 12H2 1 3H3\text{InChI InChI 1S C19H24N4O c1 4 19 24 23 11 9 22 10 12 23 18 8 7 17 20 21 18 16 6 5 14 2 15 3 13 16 h5 8 13H 4 9 12H2 1 3H3}

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. A study conducted on piperazine derivatives revealed that they possess broad-spectrum antimicrobial effects against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic processes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with piperazine and pyridazine moieties have shown promising results in inhibiting tumor cell proliferation in vitro. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Preliminary studies suggest that this compound could modulate serotonin and dopamine pathways, although further research is needed to confirm these effects .

Study 1: Antimicrobial Screening

In a comparative study of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

CompoundMIC (µg/mL)Activity
Test Compound32Moderate
Control (Ciprofloxacin)4Strong

Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cell lines (MCF7) demonstrated that the compound inhibited cell growth with an IC50 value of 15 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis as evidenced by increased annexin V staining.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table compares the target compound with structurally related molecules from the provided evidence:

Compound Name Molecular Formula Key Substituents Biological Activity Structural Notes
Target Compound : 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one Not explicitly given 6-(2,4-Dimethylphenyl)pyridazin-3-yl, 2-methylpropan-1-one Not reported in evidence (inferred: potential CNS activity due to piperazine moiety) Pyridazine-piperazine-ketone scaffold; substituents may enhance lipophilicity .
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one C28H26ClN5O2 4-Chlorophenylpiperazine, 3,4-diphenylpyridazinone Analgesic (superior to aspirin at 100 mg/kg), anti-inflammatory Pyridazinone ring; chair conformation of piperazine; C–H···O crystal interactions .
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one C30H32N2O3 Cinnamoyl group, bis(4-methoxyphenyl)methylpiperazine Antimicrobial, anticancer (preclinical) E-configuration of cinnamoyl group; piperazine chair conformation .
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol C15H18BrN3O 4-Bromophenylpyridazine, ethanol substituent Not reported Ethanol group instead of ketone; pyridazine-piperazine core .
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C21H24N6O2 Pyrimidine core, phenoxypropanone Not reported Pyrimidine instead of pyridazine; phenoxy group enhances solubility .

Key Structural and Functional Differences

Pyridazine vs. Pyrimidine/Pyridazinone: The target compound’s pyridazine ring differs from the pyridazinone in (which has a ketone at position 6) and the pyrimidine in . Pyridazinones often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding .

The cinnamoyl group in introduces rigidity and planar geometry, favoring π-π stacking interactions in biological targets .

Piperazine Conformation :

  • In , the piperazine adopts a chair conformation, which is sterically favorable for receptor binding. Similar behavior is expected in the target compound .

Ketone vs. Ethanol/Phenoxy Groups: The 2-methylpropan-1-one group in the target compound may enhance metabolic stability compared to the ethanol substituent in or the phenoxy group in .

Pharmacological Implications

  • Analgesic/Anti-inflammatory Activity: The pyridazinone derivative in demonstrated superior analgesic activity to aspirin, suggesting that pyridazine-based scaffolds with piperazine linkages are promising for pain management .
  • Antimicrobial Potential: The cinnamoyl-piperazine hybrid in highlights the role of extended conjugation in antimicrobial activity, a feature absent in the target compound .

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